molecular formula C7H7NO3 B098498 3-Methoxypyridine-2-carboxylic acid CAS No. 16478-52-7

3-Methoxypyridine-2-carboxylic acid

Cat. No. B098498
CAS RN: 16478-52-7
M. Wt: 153.14 g/mol
InChI Key: RJXVAGCQRMBMCI-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-carboxylic acid is a chemical compound with the CAS Number: 16478-52-7 . It has a molecular weight of 153.14 . The IUPAC name for this compound is 3-methoxy-2-pyridinecarboxylic acid . It is typically stored at ambient temperature and is a solid powder in its physical form .


Molecular Structure Analysis

The InChI code for 3-Methoxypyridine-2-carboxylic acid is 1S/C7H7NO3/c1-11-5-3-2-4-8-6 (5)7 (9)10/h2-4H,1H3, (H,9,10) . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

3-Methoxypyridine-2-carboxylic acid is a solid powder at room temperature . It is typically stored at ambient temperature . The compound has a molecular weight of 153.14 .

Scientific Research Applications

Chemistry

3-Methoxypicolinic acid is a chemical compound with the molecular formula C7H7NO3 . It is often used in chemical reactions as a reagent due to its unique structure and properties . .

Biology

In the field of biology, 3-Methoxypicolinic acid could potentially be used in various biological research applications . However, specific applications in biology are not well-documented and require further research.

Medicine

While there is limited information available on the direct use of 3-Methoxypicolinic acid in medicine, its physicochemical properties suggest potential applications. For instance, its high gastrointestinal absorption and permeability across the blood-brain barrier suggest it could be used in drug delivery systems . However, more research is needed to confirm these potential applications.

Industry

3-Methoxypicolinic acid could potentially be used in various industrial applications due to its chemical properties . However, specific industrial applications are not well-documented and require further research.

Environment

Although there is limited information available on the environmental applications of 3-Methoxypicolinic acid, its chemical properties suggest potential uses in environmental science . More research is needed to explore these potential applications.

Agriculture

In the field of agriculture, organic acids like 3-Methoxypicolinic acid could potentially be used to enhance the release and transport of phosphorus from unrefined phosphate rocks . This could help improve soil fertility and crop yield. However, more research is needed to confirm this application.

Safety and Hazards

The safety information for 3-Methoxypyridine-2-carboxylic acid indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

properties

IUPAC Name

3-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVAGCQRMBMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00527984
Record name 3-Methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridine-2-carboxylic acid

CAS RN

16478-52-7
Record name 3-Methoxypyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00527984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 5 N sodium hydroxide solution (147 μL) was added to a solution of methyl 3-methoxypyridine-2-carboxylate (112 mg) in methanol (2 mL), and the mixture was stirred at room temperature overnight. The excess of methanol was evaporated under reduced pressure, and the residue was diluted with water. The aqueous layer was washed with ether and then made weak acidic with 5 N hydrochloric acid. The aqueous layer was extracted with a THF-ethyl acetate mixed solvent, and then the organic layer was dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to obtain the title compound (19 mg).
Quantity
147 μL
Type
reactant
Reaction Step One
Quantity
112 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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